(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
Overview
Description
(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of triazine, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the attachment of the furan moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazine ring can produce dihydrotriazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The piperazine and piperidine groups can enhance the compound’s binding affinity and selectivity. The furan moiety can participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-Amino-6-(morpholin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
- (4-{[4-Amino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone exhibits unique properties due to the presence of the piperidine group. This group can enhance the compound’s stability and bioavailability, making it more effective in various applications.
Properties
IUPAC Name |
[4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2/c19-17-20-15(21-18(22-17)25-6-2-1-3-7-25)13-23-8-10-24(11-9-23)16(26)14-5-4-12-27-14/h4-5,12H,1-3,6-11,13H2,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERBLBGHXFNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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